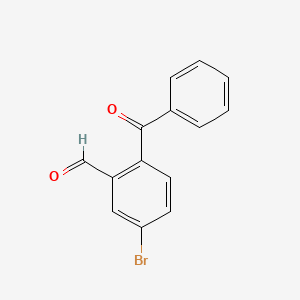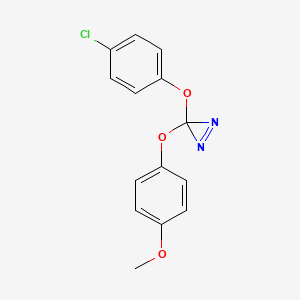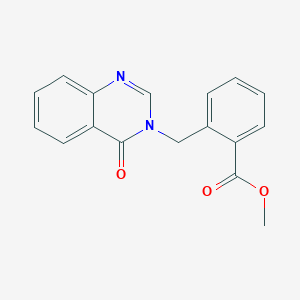
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Appropriate aniline derivatives and isocyanates.
Reaction Conditions: The reactions are often carried out under reflux conditions in solvents like ethanol or methanol.
Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Batch or Continuous Flow Reactors: To handle large volumes.
Purification Techniques: Such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents or nucleophiles in appropriate solvents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example:
Oxidation: May lead to the formation of quinazoline N-oxides.
Reduction: Could yield reduced quinazoline derivatives.
Substitution: Various substituted quinazoline compounds.
Scientific Research Applications
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one would depend on its specific biological target. Generally, quinazoline derivatives may:
Inhibit Enzymes: By binding to the active site.
Interact with DNA: Affecting replication or transcription.
Modulate Receptors: Acting as agonists or antagonists.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinazoline: Known for its anticancer properties.
7-Methylquinazoline: Studied for its antimicrobial activity.
1-Isopropylquinazoline: Investigated for its potential as a therapeutic agent.
Uniqueness
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
CAS No. |
28340-78-5 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
6-amino-7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one |
InChI |
InChI=1S/C18H19N3O/c1-11(2)21-16-9-12(3)15(19)10-14(16)17(20-18(21)22)13-7-5-4-6-8-13/h4-11H,19H2,1-3H3 |
InChI Key |
IJKRCDLJZQBETB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=NC(=O)N2C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)



![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)




![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)

![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)

![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B11834498.png)
